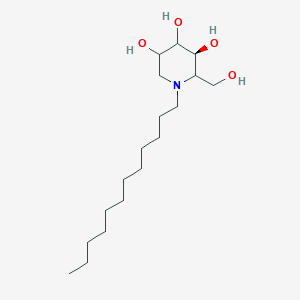
3-Hydroxy-9-hexadecenoyl-L-carnitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-9-hexadecenoyl-L-carnitine is a compound that belongs to the class of acylcarnitines. It is an ester of carnitine with 3-hydroxy-9-hexadecenoic acid. This compound plays a significant role in the metabolism of fatty acids, particularly in the transport of fatty acids into the mitochondria for β-oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-9-hexadecenoyl-L-carnitine typically involves the esterification of L-carnitine with 3-hydroxy-9-hexadecenoic acid. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the esterification process. The reaction is usually carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of engineered microorganisms to produce the compound through fermentation processes. These methods are advantageous due to their efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-9-hexadecenoyl-L-carnitine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond in the hexadecenoic acid moiety can be reduced to form a saturated fatty acid.
Substitution: The ester bond can be hydrolyzed to release L-carnitine and 3-hydroxy-9-hexadecenoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Hydrolysis can be carried out using acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 3-keto-9-hexadecenoyl-L-carnitine.
Reduction: Formation of 3-hydroxyhexadecanoyl-L-carnitine.
Substitution: Release of L-carnitine and 3-hydroxy-9-hexadecenoic acid.
Scientific Research Applications
3-Hydroxy-9-hexadecenoyl-L-carnitine has various applications in scientific research:
Chemistry: Used as a model compound to study esterification and fatty acid metabolism.
Biology: Investigated for its role in cellular metabolism and energy production.
Medicine: Explored for its potential therapeutic effects in metabolic disorders and cardiovascular diseases.
Industry: Utilized in the production of dietary supplements and functional foods.
Mechanism of Action
The mechanism of action of 3-Hydroxy-9-hexadecenoyl-L-carnitine involves its role in the transport of fatty acids into the mitochondria. It facilitates the β-oxidation of fatty acids, leading to the production of acetyl-CoA, which enters the citric acid cycle to generate ATP. The molecular targets include carnitine acyltransferases and mitochondrial transport proteins .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxyhexadecanoyl-L-carnitine
- 9-Hexadecenoyl-L-carnitine
- L-Carnitine
Uniqueness
3-Hydroxy-9-hexadecenoyl-L-carnitine is unique due to the presence of both a hydroxyl group and a double bond in its fatty acid moiety. This structural feature influences its chemical reactivity and biological activity, distinguishing it from other acylcarnitines .
Properties
Molecular Formula |
C18H37NO4 |
|---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
(3S)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C18H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-16(21)18(23)17(22)15(19)14-20/h15-18,20-23H,2-14H2,1H3/t15?,16?,17-,18?/m0/s1 |
InChI Key |
TYXAKMAAZJJHCB-DFQJWARBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCN1CC(C([C@H](C1CO)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCN1CC(C(C(C1CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















